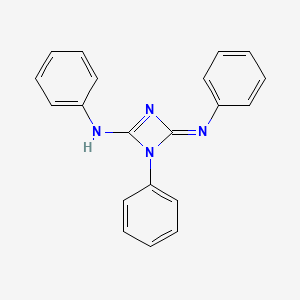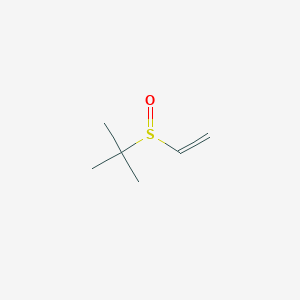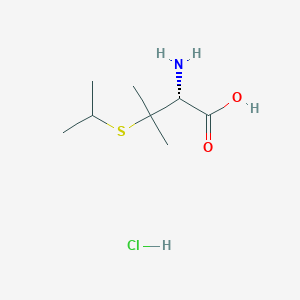
(2R)-2-amino-3-methyl-3-propan-2-ylsulfanylbutanoic acid;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-2-amino-3-methyl-3-propan-2-ylsulfanylbutanoic acid;hydrochloride is a chiral amino acid derivative. This compound is of interest due to its unique structural features, which include an amino group, a methyl group, and a propan-2-ylsulfanyl group attached to a butanoic acid backbone. The hydrochloride form is often used to enhance the compound’s stability and solubility in aqueous solutions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-amino-3-methyl-3-propan-2-ylsulfanylbutanoic acid;hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-amino-3-methylbutanoic acid and propan-2-ylthiol.
Formation of the Sulfanyl Group: The propan-2-ylthiol is introduced to the 2-amino-3-methylbutanoic acid through a nucleophilic substitution reaction, forming the sulfanyl group.
Hydrochloride Formation: The final step involves converting the free base into its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of each step, and purification is typically achieved through crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the sulfanyl group, using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in substitution reactions, forming amides or other derivatives when reacted with acyl chlorides or anhydrides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Acyl chlorides, anhydrides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced sulfanyl derivatives.
Substitution: Amides, other amino derivatives.
Aplicaciones Científicas De Investigación
(2R)-2-amino-3-methyl-3-propan-2-ylsulfanylbutanoic acid;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (2R)-2-amino-3-methyl-3-propan-2-ylsulfanylbutanoic acid;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds, while the sulfanyl group can participate in redox reactions, influencing the compound’s biological activity. The exact pathways and targets are still under investigation, but its structural features suggest it may modulate enzyme activity or receptor binding.
Comparación Con Compuestos Similares
Similar Compounds
(2R)-2-amino-3-hydroxypropanoic acid: Similar in structure but with a hydroxy group instead of a sulfanyl group.
(2R)-2-amino-3-methylbutanoic acid: Lacks the sulfanyl group, making it less reactive in certain chemical reactions.
Uniqueness
The presence of the propan-2-ylsulfanyl group in (2R)-2-amino-3-methyl-3-propan-2-ylsulfanylbutanoic acid;hydrochloride makes it unique compared to its analogs. This group imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
49801-38-9 |
|---|---|
Fórmula molecular |
C8H18ClNO2S |
Peso molecular |
227.75 g/mol |
Nombre IUPAC |
(2R)-2-amino-3-methyl-3-propan-2-ylsulfanylbutanoic acid;hydrochloride |
InChI |
InChI=1S/C8H17NO2S.ClH/c1-5(2)12-8(3,4)6(9)7(10)11;/h5-6H,9H2,1-4H3,(H,10,11);1H/t6-;/m1./s1 |
Clave InChI |
WZQKOKQYMXAAIX-FYZOBXCZSA-N |
SMILES isomérico |
CC(C)SC(C)(C)[C@@H](C(=O)O)N.Cl |
SMILES canónico |
CC(C)SC(C)(C)C(C(=O)O)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



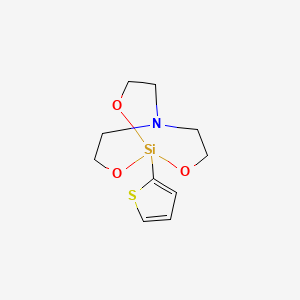


![Dodecanoic acid;2,3,5,6-tetrahydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal](/img/structure/B14662150.png)


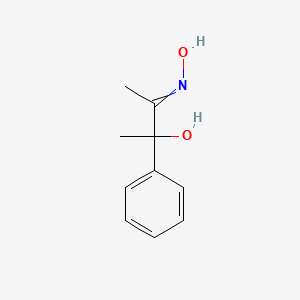
![Cyclobuta[b]naphthalene-1,2-dione](/img/structure/B14662184.png)
